4-Bromo-7-chloroquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-7-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 2nd position The molecular formula of this compound is C10H5BrClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. For instance, starting with 4-bromoquinoline, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The carboxylation step can be performed using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste. The process may also incorporate purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl derivatives.
Scientific Research Applications
4-Bromo-7-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the carboxylic acid group can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions or act as a ligand in coordination chemistry, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Bromoquinoline-2-carboxylic acid
- 7-Chloroquinoline-2-carboxylic acid
- 4-Chloroquinoline-2-carboxylic acid
- 6-Bromo-4-chloroquinoline-2-carboxylic acid
Comparison: 4-Bromo-7-chloroquinoline-2-carboxylic acid is unique due to the simultaneous presence of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-7-chloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-4-9(10(14)15)13-8-3-5(12)1-2-6(7)8/h1-4H,(H,14,15) |
InChI Key |
KBRRCZHOCWMPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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